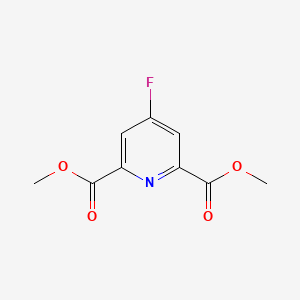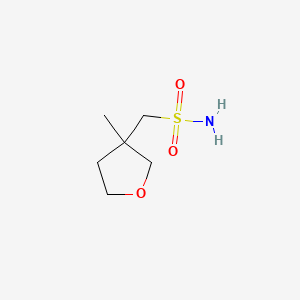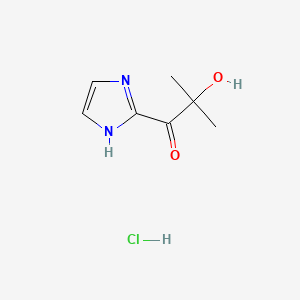
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential antimicrobial and larvicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride typically involves the Mannich base technique using a copper (II) catalyst. The reaction conditions include the use of Cu(phen)Cl2 as a catalyst, which has been found to be more effective than other methods . The structures of the synthesized compounds are elucidated using techniques such as FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the desired compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazole derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted imidazole derivatives with different functional groups.
Scientific Research Applications
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of bacteria or fungi, leading to cell death . The compound may also inhibit specific enzymes or proteins involved in essential biological processes, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Clotrimazole: An antifungal agent used to treat various fungal infections.
Miconazole: Another antifungal agent with a broad spectrum of activity.
Celecoxib: An anti-inflammatory drug used to treat pain and inflammation.
Rimonabant: An anti-obesity drug that acts as an appetite suppressant.
Uniqueness
What sets 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride apart from these similar compounds is its unique combination of antimicrobial and larvicidal activities. This dual functionality makes it a promising candidate for the development of new therapeutic agents and insecticides .
Properties
Molecular Formula |
C7H11ClN2O2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-7(2,11)5(10)6-8-3-4-9-6;/h3-4,11H,1-2H3,(H,8,9);1H |
InChI Key |
QPBGRLUXGBRSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=NC=CN1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(methylsulfanyl)ethyl]methanesulfonamide](/img/structure/B13468305.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B13468308.png)
![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)
![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride](/img/structure/B13468321.png)
amine hydrochloride](/img/structure/B13468326.png)
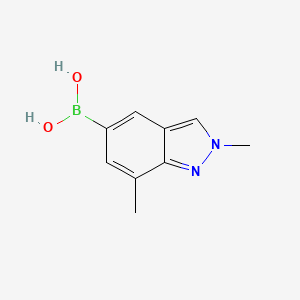
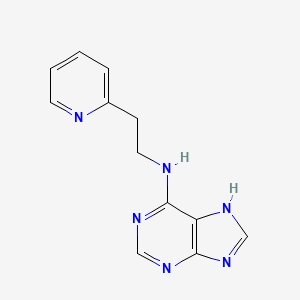

![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)


